molecular formula C17H16O3 B2460545 (E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid CAS No. 938312-98-2

(E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid

Cat. No. B2460545
CAS RN: 938312-98-2
M. Wt: 268.312
InChI Key: XFVKISNONMQNSN-UXBLZVDNSA-N
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Description

“(E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid” is a unique chemical compound with the CAS Number: 938312-98-2 and Linear Formula: C17H16O3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1=CC=C(OC2=CC=C(/C([H])=C([H])/C(O)=O)C=C2)C=C1C . The InChI key for this compound is XFVKISNONMQNSN-UXBLZVDNSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 268.31 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.

Safety and Hazards

The compound has been classified as having Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, and Skin Irrit. 2 hazards . The safety information includes pictograms GHS07,GHS09 and the signal word "Warning" . Hazard statements include H315 - H319 - H410 and precautionary statements include P273 - P280 - P280 - P302 + P352 - P305 + P351 + P338 - P391 .

properties

IUPAC Name

(E)-3-[4-(3,4-dimethylphenoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-3-7-16(11-13(12)2)20-15-8-4-14(5-9-15)6-10-17(18)19/h3-11H,1-2H3,(H,18,19)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVKISNONMQNSN-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)/C=C/C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid

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